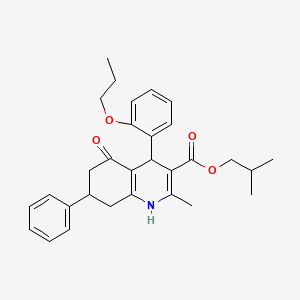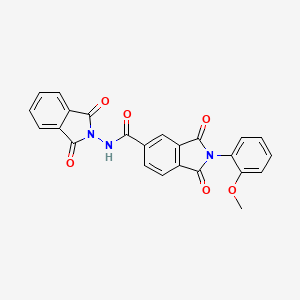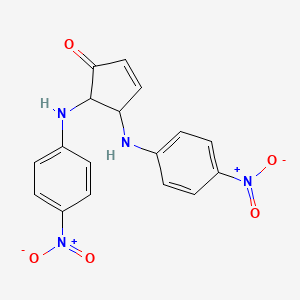![molecular formula C22H17NO3 B5213793 2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B5213793.png)
2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction is usually carried out under solventless conditions, which aligns with green chemistry principles . The process involves simple heating and relatively quick reactions, followed by purification using environmentally friendly methods .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2 by interacting with key amino acid residues at the receptor’s allosteric binding site . This interaction can influence neurotransmitter signaling pathways, making the compound relevant in neurological research.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold but lacks the phenylphenoxyethyl group.
2-(2-Methoxyphenoxy)ethyl-1H-isoindole-1,3(2H)-dione: Similar structure but with a methoxy group instead of a phenyl group.
Uniqueness
2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylphenoxyethyl group enhances its potential as a modulator of the dopamine receptor D2 and its application in Alzheimer’s disease research .
Properties
IUPAC Name |
2-[2-(2-phenylphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21-18-11-4-5-12-19(18)22(25)23(21)14-15-26-20-13-7-6-10-17(20)16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUKJDIGAWITKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propyl 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B5213713.png)
acetate](/img/structure/B5213725.png)

![6-(3-bromo-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5213736.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)
![2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(3-methylsulfanylpropyl)acetamide](/img/structure/B5213755.png)
![1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone](/img/structure/B5213760.png)

![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)
![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)

![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5213797.png)
